molecular formula C21H23FN2O4 B11009521 N-(2,5-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

N-(2,5-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11009521
M. Wt: 386.4 g/mol
InChI Key: ZOCMJIRCKALZKW-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide, also known by its chemical structure, is a fascinating compound with diverse applications. Let’s explore its properties and uses.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common route includes the following reactions:

    Condensation Reaction: Start with 2,5-dimethoxyaniline and 4-fluorobenzaldehyde to form the imine intermediate.

    Reductive Amination: React the imine intermediate with an amine (e.g., ethylamine) to obtain the desired compound.

Industrial Production:: Industrial-scale production methods may vary, but they typically involve efficient and scalable synthetic routes to achieve high yields.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various derivatives.

    Reduction: Reduction reactions may yield different intermediates or products.

    Substitution: Substituents on the aromatic rings can be modified via substitution reactions.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Various halogenating agents (e.g., bromine, chlorine) or nucleophilic substitution reagents (e.g., NaOH).

Major Products:: The specific products formed depend on reaction conditions and substituents. Potential products include amine derivatives, ketones, and substituted pyrrolidine rings.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential pharmacological effects (e.g., antitumor, analgesic).

    Chemistry: Used as a building block in organic synthesis.

    Industry: May serve as a precursor for other compounds.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are related compounds (e.g., N-(4-chloro-2,5-dimethoxyphenyl)-N’-[2-(4-fluorophenyl)ethyl]thiourea ), the uniqueness of our compound lies in its specific substitution pattern and functional groups.

Properties

Molecular Formula

C21H23FN2O4

Molecular Weight

386.4 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C21H23FN2O4/c1-27-17-7-8-19(28-2)18(12-17)23-21(26)15-11-20(25)24(13-15)10-9-14-3-5-16(22)6-4-14/h3-8,12,15H,9-11,13H2,1-2H3,(H,23,26)

InChI Key

ZOCMJIRCKALZKW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N(C2)CCC3=CC=C(C=C3)F

Origin of Product

United States

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